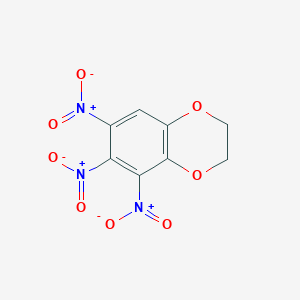![molecular formula C21H20ClFN4O2S2 B2964559 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216430-67-9](/img/structure/B2964559.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a novel heterocyclic compound synthesized through a multistep process. Its chemical structure comprises two fused benzothiazole rings, a fluorine-substituted benzo[d]thiazole moiety, and a morpholinoethyl group. The compound exhibits potential biological activity, which warrants further investigation .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride can be visualized as a complex arrangement of fused aromatic rings, heterocyclic moieties, and functional groups. X-ray crystallography or computational methods would provide insights into bond angles, dihedral angles, and intermolecular interactions. A detailed depiction of the molecular structure would aid in understanding its properties and reactivity .
Chemical Reactions Analysis
The compound’s reactivity has been studied, particularly its nucleophilic interaction with 4,6-dinitrobenzofuroxan (DNBF). Kinetic studies reveal the rate constant (k(1)) for the C-C bond formation step during complexation. The nucleophilicity parameter (N) of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride has been evaluated, allowing comparison with other nucleophiles. Further investigations into its reactivity with various electrophiles and nucleophiles would enhance our understanding of its chemical behavior .
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have synthesized derivatives related to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride, showing promising antimicrobial activities. For instance, compounds synthesized from fluorobenzenes and 2-substituted benzothiazoles, including those with morpholine and piperazine derivatives, were evaluated for antimicrobial activities. These compounds were characterized through various spectroscopic methods and tested for their biological and pharmacological effects, particularly against microbial strains (Jagtap et al., 2010; Sathe et al., 2011).
Anticancer Activity
Research into the synthesis of benzothiazole derivatives, including those with a morpholine group, has indicated potential anticancer activities. For example, a study by Horishny et al. (2020) synthesized new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, showing promising results in anticancer activity screening. These findings suggest the potential of such compounds in the search for new anticancer agents (Horishny et al., 2020).
Enzymatic Inhibition
The synthesized derivatives have also been studied for their inhibitory activities against various enzymes. For example, Menteşe et al. (2015) reported on benzimidazole derivatives containing morpholine rings, which were synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds displayed significant activities, suggesting their potential therapeutic applications (Menteşe et al., 2015).
Sensor Development
Additionally, research into the development of fluorescent sensors for metal ions has utilized benzothiazole derivatives. G. Suman et al. (2019) designed and synthesized benzimidazole/benzothiazole-based azomethines, demonstrating their capability as selective and sensitive sensors for Al3+ and Zn2+ ions, highlighting another application of these compounds in chemical sensing (G. Suman et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S2.ClH/c22-14-4-3-7-17-18(14)24-21(30-17)26(9-8-25-10-12-28-13-11-25)20(27)19-23-15-5-1-2-6-16(15)29-19;/h1-7H,8-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVXALWIGGLXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=NC5=CC=CC=C5S4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2964479.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B2964483.png)
![N-(2,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2964484.png)
![2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2964485.png)
![N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2964487.png)

![Methyl 2-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]acetate](/img/structure/B2964491.png)


![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-carboxamide](/img/structure/B2964495.png)

![N-(2-chlorobenzyl)-2-[2-(2-furyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetamide](/img/structure/B2964499.png)